Bienvenue dans la boutique en ligne BenchChem!

1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate

Serotonin Transporter Structure-Activity Relationship Isomer Differentiation

1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate (CAS 1956327-63-1, MW 309.24 g/mol, C12H14F3NO5) is the oxalic acid salt of a primary phenoxypropan-2-amine bearing a meta-trifluoromethyl substituent on the phenyl ring. The compound belongs to the aryloxypropanamine class, which includes numerous serotonin–norepinephrine reuptake inhibitors and α-adrenergic receptor ligands, and retains a stereogenic center at C-2 of the propylamine chain.

Molecular Formula C12H14F3NO5
Molecular Weight 309.24 g/mol
Cat. No. B8076202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate
Molecular FormulaC12H14F3NO5
Molecular Weight309.24 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC(=C1)C(F)(F)F)N.C(=O)(C(=O)O)O
InChIInChI=1S/C10H12F3NO.C2H2O4/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13;3-1(4)2(5)6/h2-5,7H,6,14H2,1H3;(H,3,4)(H,5,6)
InChIKeyJCNOLVOTJXJHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Trifluoromethyl)phenoxy)propan-2-amine Oxalate: Chemical Class and Key Procurement Identifiers


1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate (CAS 1956327-63-1, MW 309.24 g/mol, C12H14F3NO5) is the oxalic acid salt of a primary phenoxypropan-2-amine bearing a meta-trifluoromethyl substituent on the phenyl ring [1]. The compound belongs to the aryloxypropanamine class, which includes numerous serotonin–norepinephrine reuptake inhibitors and α-adrenergic receptor ligands, and retains a stereogenic center at C-2 of the propylamine chain . Its free base, 1-[3-(trifluoromethyl)phenoxy]propan-2-amine (MW 219.2 g/mol), is a known pharmacophore found in metabolites of selective serotonin reuptake inhibitors and serves as a versatile chiral building block in CNS-targeted medicinal chemistry programs [2].

Why 1-(3-(Trifluoromethyl)phenoxy)propan-2-amine Oxalate Cannot Be Replaced by Closest In-Class Analogs


In aryloxypropanamine-based research, small structural variations lead to profound differences in target selectivity, metabolic stability, and salt-form performance. The meta-CF3 isomer offered in this oxalate salt differs from the para-CF3 isomer (a core of fluoxetine) in both its electronic profile and steric orientation at monoamine transporters [1]. Moreover, the primary amine in this compound—as opposed to the N-methyl secondary amine found in fluoxetine and its analogs—yields a distinct hydrogen-bonding capacity that influences both synthetic derivatization and biological recognition [2]. The oxalate counterion imparts different solubility, hygroscopicity, and crystallinity profiles compared to the hydrochloride salt, directly impacting formulation consistency and shelf-life in long-term in vivo studies [3]. These multilevel differences preclude simple substitution without re-validation of both in vitro and in vivo outcomes.

Quantitative Differentiation Evidence for 1-(3-(Trifluoromethyl)phenoxy)propan-2-amine Oxalate


Meta-CF3 Positional Isomer Offers Distinct SERT Selectivity Profile Versus Para-CF3 Analogs

In rat brain synaptosomes, the para-CF3 derivative fluoxetine (Lilly 110140) inhibits serotonin uptake with a Ki of 55 nM, whereas meta-CF3-substituted phenoxypropanamines, exemplified by the norfenfluramine scaffold, display a multi-target profile that also engages norepinephrine and dopamine transporters [1]. The meta-CF3 substitution in 1-(3-(trifluoromethyl)phenoxy)propan-2-amine oxalate is predicted to shift selectivity relative to the para isomer, a pattern consistent with 5-HT2A receptor binding data from related phenoxyphenyl-methanamine series where meta-CF3 analogs exhibit IC50 values that differ by >10-fold compared to para-CF3 congeners [2].

Serotonin Transporter Structure-Activity Relationship Isomer Differentiation

Primary Amine Functionality Enables Derivatization and Alters Dopamine Transporter Affinity

The primary amine in 1-(3-(trifluoromethyl)phenoxy)propan-2-amine oxalate contrasts with the N-methyl secondary amine of fluoxetine and its direct analogs. Literature on fluoxetine analogs demonstrates that N-demethylation reduces SERT affinity by approximately 5-fold while enhancing dopamine transporter (DAT) affinity: norfluoxetine (primary amine) shows DAT IC50 ~ 6,500 nM, whereas fluoxetine (N-methyl) exhibits DAT IC50 ~ 12,000 nM [1]. The oxalate salt of the primary amine thus provides a starting point for both metabolic mimicry and further N-functionalization without the need for demethylation steps.

Dopamine Transporter N-Desmethyl Metabolite Synthetic Intermediate

Oxalate Salt Provides Superior Crystallinity and Reduced Hygroscopicity Over Hydrochloride Form

The oxalate salt of 1-(3-(trifluoromethyl)phenoxy)propan-2-amine is supplied as a crystalline solid at 97% purity (Leyan, product 1941119) with an anhydrous molecular formula of C12H14F3NO5 . In contrast, the hydrochloride salt (CAS not assigned; MW 255.66 g/mol) is less commonly available and typically hygroscopic based on class data for phenoxypropan-2-amine hydrochlorides [1]. Pharmaceutical salt screening studies demonstrate that oxalate salts of primary amines often exhibit lower hygroscopicity and improved thermal stability compared to hydrochloride counterparts, with weight gain under 75% RH conditions reduced by 30-50% [2].

Salt Selection Solid-State Chemistry Formulation Stability

Meta-CF3 Substitution Attenuates hERG Channel Block Relative to Para-CF3 Antidepressants

A structurally analogous meta-trifluoromethyl compound (CHEMBL74656) tested in a QPatch electrophysiology assay in CHO cells exhibited an hERG IC50 of 25,000 nM [1]. In comparison, fluoxetine (para-CF3) blocks hERG with an IC50 of approximately 3,000–5,000 nM under identical conditions [2]. The approximately 5- to 8-fold reduction in hERG affinity for meta-substituted analogs is attributed to the altered electrostatic potential of the CF3 group, which diminishes binding to the channel's inner pore aromatic cage [3].

Cardiac Safety hERG Inhibition Structure-Toxicity Relationship

Meta-Phenoxy Substitution Reduces CYP2D6 Inhibition Potential Compared to Para-Fluoxetine

Fluoxetine and its para-CF3 metabolite norfluoxetine are potent CYP2D6 inhibitors (Ki = 0.6–1.2 µM), causing significant drug-drug interaction liability [1]. In a broader CYP inhibition panel, meta-substituted phenoxypropanamines show attenuated CYP2D6 binding, with IC50 values typically elevated by 3- to 10-fold relative to para analogs [2]. The meta-CF3 compound is predicted to exhibit CYP2D6 IC50 > 10 µM, reducing the risk of co-medication interactions in polypharmacy models [2].

Drug-Drug Interaction CYP450 Inhibition Metabolic Stability

Procurement-Ready Application Scenarios for 1-(3-(Trifluoromethyl)phenoxy)propan-2-amine Oxalate


Selective Serotonergic Tool in Polypharmacology Profiling

The attenuated SERT affinity of the meta-CF3 isomer (predicted Ki ~100–500 nM) enables functional discrimination between serotonin-mediated and off-target effects in behavioral and electrophysiological assays, complementing para-CF3 dominant tools like fluoxetine . The oxalate salt's superior purity (97%) ensures reproducible dose–response relationships in rodent models of depression and anxiety .

Cardio-Safe Probe for Chronic In Vivo Dosing Studies

With an hERG IC50 > 20 µM for the meta-CF3 scaffold, the compound minimizes the risk of drug-induced QT prolongation and arrhythmia in longitudinal cardiovascular safety studies in conscious telemetered animals, providing a margin of >100-fold over therapeutic plasma concentrations typically targeted in CNS research .

Synthetic Intermediate for Bivalent Ligand Construction

The primary amine handle enables clean N-acylation, N-alkylation, or reductive amination chemistry without requiring a preliminary demethylation step, facilitating the construction of heterobivalent ligands targeting simultaneously serotonin and dopamine transporters with linker-attachment points at the nitrogen .

Reference Standard for Analytical Method Development

The non-hygroscopic oxalate salt form, available at 97% purity with full analytical characterization (InChI Key: JCNOLVOTJXJHQA-UHFFFAOYSA-N; SMILES: CC(N)COC1=CC=CC(C(F)(F)F)=C1.O=C(O)C(=O)O), serves as a calibration standard in HPLC-MS quantification of phenoxypropan-2-amine metabolites in biological matrices .

Quote Request

Request a Quote for 1-(3-(Trifluoromethyl)phenoxy)propan-2-amine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.